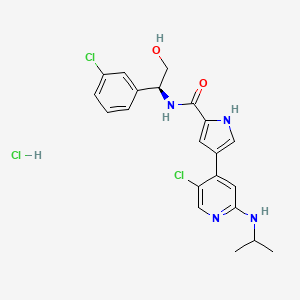
乌利克替尼盐酸盐
描述
乌利替尼 (盐酸盐) 是一种新型的、可逆的、ATP 竞争性抑制剂,靶向细胞外信号调节激酶 1 和 2 (ERK1/2)。它对 ERK1/2 表现出高活性及选择性,使其成为治疗多种肿瘤的潜在候选药物。 乌利替尼目前正在进行临床试验,以评估其治疗多种癌症,特别是那些具有丝裂原活化蛋白激酶 (MAPK) 通路突变的癌症的疗效 .
科学研究应用
乌利替尼 (盐酸盐) 在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究 MAPK/ERK 信号通路及其在细胞过程中的作用。
生物学: 研究其对各种细胞系中细胞增殖、分化和存活的影响。
医学: 正在进行临床试验,用于治疗具有 MAPK 通路突变的癌症,包括黑色素瘤、结直肠癌和胰腺癌
工业: 潜在应用于靶向癌症治疗和个性化医疗的发展.
作用机制
乌利替尼 (盐酸盐) 通过抑制 ERK1/2 激酶的活性发挥作用。这些激酶是 MAPK 信号通路的重要组成部分,该通路调节细胞增殖、分化和存活。 通过阻断 ERK1/2 的活性,乌利替尼扰乱下游信号事件,从而导致肿瘤细胞生长减少和凋亡增加 .
类似化合物:
SCH772984: 另一种具有高活性的 ERK1/2 抑制剂,但具有不同的药代动力学特性。
拉沃替尼: 一种具有更广泛活性谱但毒性更大的 ERK1/2 抑制剂。
LY3214996: 一种具有不同作用机制和临床特征的选择性 ERK1/2 抑制剂.
乌利替尼的独特性: 乌利替尼因其对 ERK1/2 的可逆和 ATP 竞争性抑制、高选择性和良好的安全性而脱颖而出。 它在临床前和临床研究中显示出令人鼓舞的结果,特别是在具有 MAPK 通路突变的肿瘤中 .
生化分析
Biochemical Properties
Ulixertinib hydrochloride interacts with the ERK1/2 protein kinases, inhibiting their activity . This interaction is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This interaction is also reversible, allowing for the control of ERK1/2 activity .
Cellular Effects
Ulixertinib hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It inhibits the MAPK pathway activity, reducing cell viability in certain cell lines . For instance, it has shown to reduce cell viability in BT40 cells with clinically achievable concentrations in the low nanomolar range .
Molecular Mechanism
The molecular mechanism of Ulixertinib hydrochloride involves its binding to ERK1/2 protein kinases, inhibiting their activity . This inhibition is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This results in the reduction of tumor growth and induction of tumor regression in BRAF- and RAS-mutant xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, Ulixertinib hydrochloride has shown to have temporal effects. It has been observed that Ulixertinib hydrochloride exposure was dose proportional to the recommended phase II dose (RP2D), which provided near-complete inhibition of ERK activity in whole blood .
Dosage Effects in Animal Models
In animal models, the effects of Ulixertinib hydrochloride vary with different dosages. For instance, in a preclinical mouse trial, Ulixertinib hydrochloride mono- and combined therapies slowed tumor growth and increased survival .
Metabolic Pathways
Ulixertinib hydrochloride is involved in the MAPK pathway . It inhibits MAPK pathway activity in all models, and reduced cell viability in the BRAF V600E mutated cell line at concentrations in the low nanomolar range .
Transport and Distribution
In vivo pharmacokinetic and -dynamic analyses showed penetrance of the drug into mouse brain tissue and on-target activity, with concentrations above the in vitro IC50 and reduction of MAPK activity .
准备方法
合成路线及反应条件: 乌利替尼 (盐酸盐) 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联最后的步骤包括形成吡咯羧酰胺结构,并添加盐酸盐以增强溶解度和稳定性 .
工业生产方法: 乌利替尼 (盐酸盐) 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 乌利替尼 (盐酸盐) 由于存在反应性氯和氨基,主要进行取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常见试剂和条件:
取代反应: 通常涉及亲核试剂,如胺或硫醇,在温和至中等温度下进行。
氧化反应: 通常需要氧化剂,如过氧化氢或高锰酸钾。
还原反应: 利用还原剂,如硼氢化钠或氢化铝锂.
相似化合物的比较
SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.
Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.
LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.
Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .
属性
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYQCPFBWFTHM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956366-10-1 | |
| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulixertinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ULIXERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



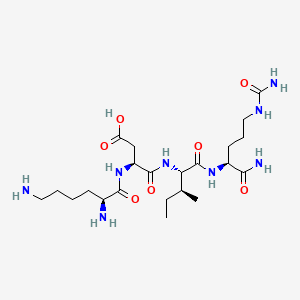

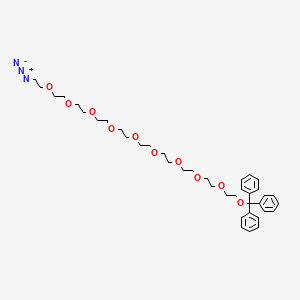
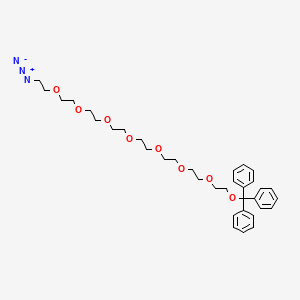
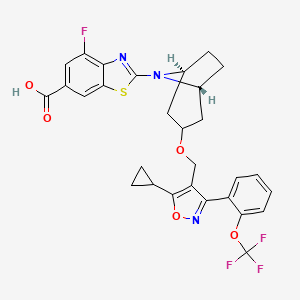
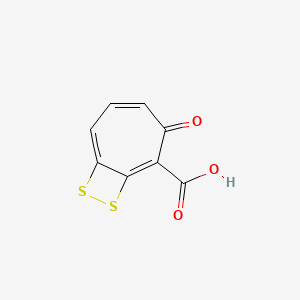

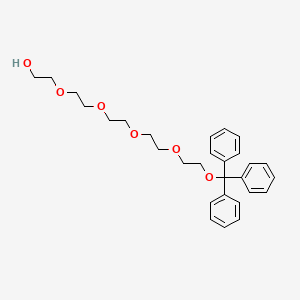
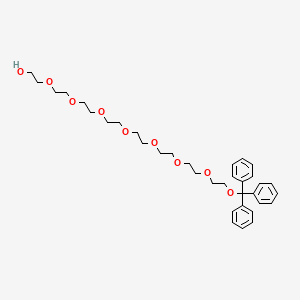

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
